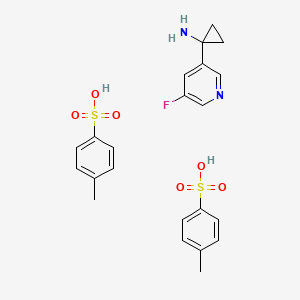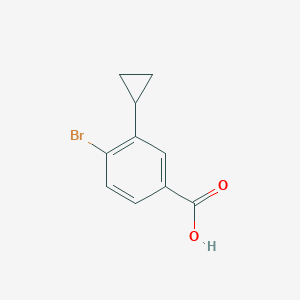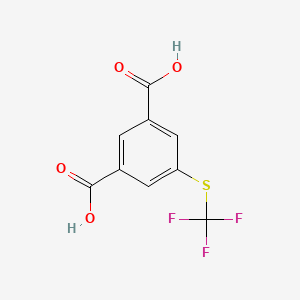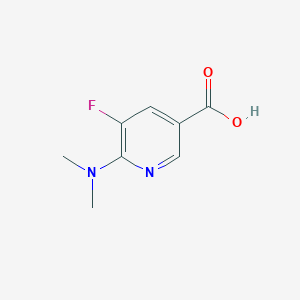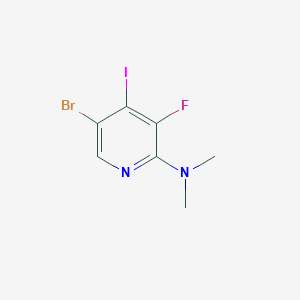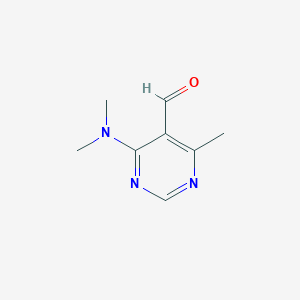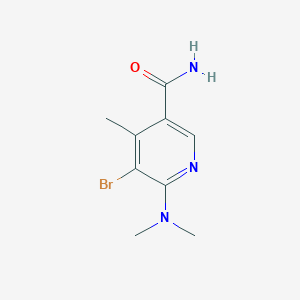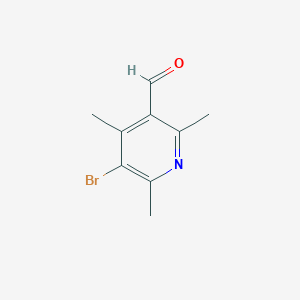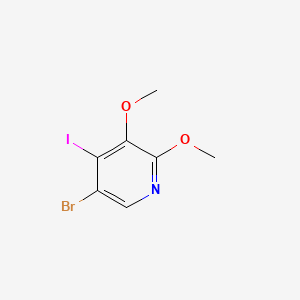
5-Bromo-4-iodo-2,3-dimethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-iodo-2,3-dimethoxypyridine: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine and iodine atoms at the 5th and 4th positions, respectively, and two methoxy groups at the 2nd and 3rd positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-iodo-2,3-dimethoxypyridine typically involves halogenation reactions. One common method is the sequential bromination and iodination of 2,3-dimethoxypyridine. The process begins with the bromination of 2,3-dimethoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. This is followed by iodination using iodine or an iodinating agent like iodine monochloride (ICl) to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-iodo-2,3-dimethoxypyridine can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: This compound is often used in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, the methoxy groups can be involved in oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or ethanol are typical conditions.
Major Products:
Scientific Research Applications
Chemistry: 5-Bromo-4-iodo-2,3-dimethoxypyridine is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds through cross-coupling reactions .
Biology and Medicine: This compound is investigated for its potential biological activities. It serves as a precursor in the synthesis of molecules that may exhibit pharmacological properties, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound is utilized in the development of advanced materials, including organic semiconductors and liquid crystals .
Mechanism of Action
The mechanism of action of 5-Bromo-4-iodo-2,3-dimethoxypyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The exact pathways and targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
5-Bromo-2-iodopyridine: Similar in structure but lacks the methoxy groups, leading to different reactivity and applications.
5-Bromo-2-iodopyrimidine: Another related compound with a pyrimidine ring instead of pyridine, used in different synthetic applications.
2-Bromo-3,4-dimethoxypyridine: Similar methoxy substitution but different halogenation pattern, affecting its chemical behavior.
Uniqueness: The presence of both bromine and iodine atoms along with methoxy groups makes 5-Bromo-4-iodo-2,3-dimethoxypyridine unique. This combination allows for versatile reactivity in synthetic chemistry, enabling the formation of diverse compounds through various reactions .
Properties
IUPAC Name |
5-bromo-4-iodo-2,3-dimethoxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrINO2/c1-11-6-5(9)4(8)3-10-7(6)12-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNFZDWPPGGEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1OC)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrINO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.94 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
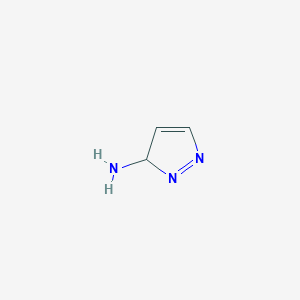


![1-[2-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B8146084.png)


